3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves several steps. One common method includes the reaction of nicotinamide with ethyl chloroformate to form an intermediate, which is then reacted with ammonia to yield the final product. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Chemischer Reaktionen
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions for these reactions include the use of solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-CARBAMOYL-1-[2-(CARBAMOYLAMINO)-2-OXOETHYL]PYRIDIN-1-IUM can be compared with other similar compounds, such as:
3-Carbamoyl-1-(4-carboxybenzyl)pyridin-1-ium: This compound has a similar pyridinium structure but with different substituents, leading to distinct chemical and biological properties.
3-Carbamoyl-1-(2,4-dinitrophenyl)pyridinium chloride: Another related compound with different functional groups, used in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C9H11N4O3+ |
---|---|
Molekulargewicht |
223.21 g/mol |
IUPAC-Name |
1-[2-(carbamoylamino)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C9H10N4O3/c10-8(15)6-2-1-3-13(4-6)5-7(14)12-9(11)16/h1-4H,5H2,(H4-,10,11,12,14,15,16)/p+1 |
InChI-Schlüssel |
ACJYTVFQGQXDTM-UHFFFAOYSA-O |
Kanonische SMILES |
C1=CC(=C[N+](=C1)CC(=O)NC(=O)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.